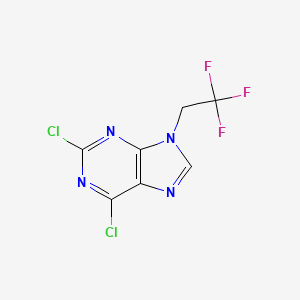

2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

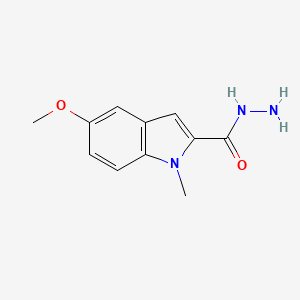

The compound "2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine" is a derivative of the purine family, which is a class of heterocyclic aromatic organic compounds. Purines, including the mentioned compound, are widely studied for their biological activities and potential therapeutic applications. The presence of chlorine and trifluoroethyl groups in the compound suggests that it may have unique physical and chemical properties, as well as biological activity .

Synthesis Analysis

The synthesis of purine derivatives often involves the N-alkylation or N-arylation of the purine nucleus followed by various coupling reactions to introduce different substituents at specific positions on the purine ring. For instance, the synthesis of 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines involves Stille coupling to introduce the furyl substituent at the 6-position . Similarly, the Mitsunobu reaction has been employed to synthesize 2,6-dichloro-9-(2,6-difluorobenzyl)-9H-purine, indicating that this reaction could potentially be adapted for the synthesis of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine . Sequential Mitsunobu reactions have also been used for the synthesis of 2,6,9-tri-substituted purines, which could be relevant for the compound .

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by the purine ring, which is a fused imidazole and pyrimidine ring. Substituents on the purine ring, such as chlorine or trifluoroethyl groups, can significantly influence the molecule's electronic distribution and steric hindrance, potentially affecting its biological activity and interaction with biological targets . The hydrogen-bonding schemes observed in related purine structures, such as 2,6-diamino-9H-purine monohydrate, suggest that similar interactions could be present in the compound of interest, affecting its solubility and binding properties .

Chemical Reactions Analysis

Purine derivatives undergo various chemical reactions, including hydrolysis and alcoholysis, which can be catalyzed by compounds like DABCO . The presence of electron-withdrawing groups, such as chlorine or trifluoromethyl, can influence the reactivity of the purine ring, making it more susceptible to nucleophilic attack or facilitating the displacement of halide groups . These reactions are crucial for further functionalization of the purine core and for the development of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, including solubility, melting point, and stability, are influenced by the nature and position of substituents on the purine ring. Electron-withdrawing groups, such as chlorine and trifluoromethyl, can increase the compound's lipophilicity, which may affect its bioavailability and distribution within biological systems . The antimycobacterial and antirhinovirus activities of similar compounds suggest that "2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine" could also exhibit significant biological activity, which is often correlated with its physical and chemical properties .

Aplicaciones Científicas De Investigación

Tautomerism and Molecular Interactions of Purine Bases

Research on tautomerism of nucleic acid bases, including purines, examines how changes in the molecular environment can affect the stability of tautomeric forms. This has implications for understanding the mutagenic potential of nucleic acid bases and their interactions in biological systems. Studies using infrared spectroscopy have provided insights into the isolated bases, highlighting the biological significance of tautomeric equilibria which may contribute to spontaneous mutation processes (Person et al., 1989).

Toxicological Studies on Purine Derivatives

Investigations into the toxic effects of purine derivatives, such as 6-mercaptopurine and its analogs, have been conducted to understand their cytocidal effects and potential risks during therapeutic use. These studies are crucial for differentiating the cytotoxic effects of purine analogs from other compounds, offering insights into their mechanisms of action and potential applications in treating diseases (Philips et al., 1954).

Environmental Presence and Impact of Purine Analogues

Research on environmental contaminants such as tris(1,3-dichloro-2-propyl)phosphate (TDCPP) highlights the widespread presence of halogen-containing organophosphorus chemicals, including purine analogs, in the environment. These studies focus on the ecological and health risks associated with exposure to these chemicals, contributing to our understanding of their behavior and impact on ecosystems and human health (Wang et al., 2020).

Therapeutic Applications of Purine Analogues

Research into P2 receptor antagonists, which act on purines and pyrimidines, discusses their potential therapeutic targets associated with several disorders, including pain, cancer, and inflammation. This highlights the ongoing efforts in developing specific antagonist molecules for therapeutic applications, underscoring the medicinal value of purine derivatives (Ferreira et al., 2019).

Propiedades

IUPAC Name |

2,6-dichloro-9-(2,2,2-trifluoroethyl)purine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3N4/c8-4-3-5(15-6(9)14-4)16(2-13-3)1-7(10,11)12/h2H,1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQYOTYBFANTKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CC(F)(F)F)N=C(N=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2519823.png)

![Rel-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2519826.png)

![5-((2-(1,3-dioxan-2-yl)ethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519828.png)

![N-(4-methoxyphenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine](/img/structure/B2519829.png)

![(Z)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2519831.png)

![4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2519834.png)

![5-(2,3-dimethoxyphenyl)-1,3-dimethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2519839.png)